trans-Cinnamic-d7 acid

Quantitative LC-MS/MS Stable Isotope-Labeled Internal Standard Metabolomics

trans-Cinnamic-d7 acid (CAS 308796-47-6) is a deuterated analog of the naturally occurring phenylpropanoid trans-cinnamic acid. In this compound, seven hydrogen atoms are replaced with deuterium, creating a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry.

Molecular Formula C9H8O2
Molecular Weight 155.20 g/mol
CAS No. 308796-47-6
Cat. No. B1611827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Cinnamic-d7 acid
CAS308796-47-6
Molecular FormulaC9H8O2
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D
InChIKeyWBYWAXJHAXSJNI-UJMUNGNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Cinnamic-d7 acid (CAS 308796-47-6): A Stable Isotope-Labeled Internal Standard for Precise Cinnamic Acid Quantification


trans-Cinnamic-d7 acid (CAS 308796-47-6) is a deuterated analog of the naturally occurring phenylpropanoid trans-cinnamic acid. In this compound, seven hydrogen atoms are replaced with deuterium, creating a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry [1]. Its primary scientific application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of trans-cinnamic acid and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) [2].

Why Unlabeled Cinnamic Acid or Alternative Deuterated Analogs Are Inadequate Substitutes for trans-Cinnamic-d7 acid


In quantitative LC-MS/MS assays, the use of unlabeled trans-cinnamic acid as an internal standard is impossible because it is chemically indistinguishable from the endogenous analyte, preventing separate signal measurement [1]. While other deuterated cinnamic acid analogs exist (e.g., d5, d6), their differing degrees of deuteration result in distinct chromatographic retention times and ionization efficiencies compared to the d7-labeled form, introducing quantification bias if used as a substitute in a validated method [2]. Furthermore, the specific deuterium placement in trans-Cinnamic-d7 acid (on both the aromatic ring and the acrylic acid side chain) minimizes hydrogen-deuterium exchange under analytical conditions, ensuring the mass shift remains stable, a property not guaranteed with all deuterated analogs [1].

Quantitative Differentiation of trans-Cinnamic-d7 acid: A Data-Driven Procurement Guide


Superior Isotopic Purity and Mass Shift for Unambiguous Analyte Discrimination

The primary differentiator for trans-Cinnamic-d7 acid is its +7 Da mass shift, providing clear spectral separation from the unlabeled analyte (+0 Da). This minimizes isotopic overlap and ensures accurate peak integration . Its typical isotopic enrichment of 98 atom % D minimizes the background signal from residual unlabeled compound, directly improving the limit of quantification (LOQ) compared to lower-purity deuterated analogs .

Quantitative LC-MS/MS Stable Isotope-Labeled Internal Standard Metabolomics

Enhanced Analytical Precision via Compensation for Matrix Effects and Sample Loss

As a deuterated internal standard, trans-Cinnamic-d7 acid co-elutes with the unlabeled analyte, thereby experiencing nearly identical matrix effects and extraction recovery. This property directly corrects for ion suppression/enhancement and sample handling variability, leading to improved assay precision and accuracy compared to non-deuterated structural analog internal standards which may exhibit different behavior [1].

Bioanalytical Method Validation LC-MS/MS Internal Standard Method

Validated Tool for Tracing Plant Metabolic Pathways In Vivo

trans-Cinnamic-d7 acid serves as an effective metabolic tracer. When fed to plant systems, its incorporation into downstream metabolites like 4-methoxybenzaldehyde can be tracked via the +7 Da mass shift. This allows for unambiguous differentiation between newly synthesized metabolites and the endogenous unlabeled pool, a capability not possible with unlabeled cinnamic acid [1].

Plant Metabolism Phenylpropanoid Pathway Tracer Studies

Validated Application Scenarios for trans-Cinnamic-d7 acid (CAS 308796-47-6)


LC-MS/MS Method Development for Quantifying Cinnamic Acid in Biological Fluids and Tissues

trans-Cinnamic-d7 acid is the ideal internal standard for developing and validating sensitive and accurate LC-MS/MS assays to quantify endogenous cinnamic acid levels or track its pharmacokinetics in plasma, urine, and tissue homogenates. Its use compensates for matrix effects and sample preparation losses, meeting the stringent requirements of bioanalytical method validation guidelines [1].

Tracing the Phenylpropanoid Pathway in Plant Metabolic Engineering

In plant biology, trans-Cinnamic-d7 acid is used as a metabolic tracer to study the biosynthesis of lignins, flavonoids, and other phenylpropanoid-derived compounds. By feeding the labeled precursor to plant cell cultures or intact plants and analyzing extracts by MS, researchers can determine the metabolic fate and flux through specific branches of this critical pathway [2].

Quality Control and Standardization of Cinnamic Acid in Nutraceutical and Pharmaceutical Preparations

For manufacturers of cinnamon-based supplements or pharmaceuticals containing cinnamic acid derivatives, trans-Cinnamic-d7 acid serves as a primary standard for quantitative analysis. It ensures batch-to-batch consistency and accurate labeling of active ingredient content, a key aspect of quality control in regulated industries [3].

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